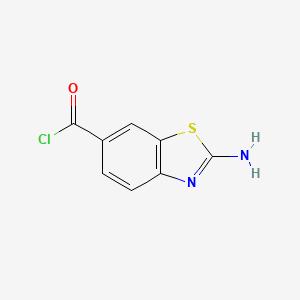

2-Amino-1,3-benzothiazole-6-carbonyl chloride

Description

Properties

IUPAC Name |

2-amino-1,3-benzothiazole-6-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFHCLJAQQOHIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603739 | |

| Record name | 2-Amino-1,3-benzothiazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743384-25-0 | |

| Record name | 2-Amino-6-benzothiazolecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=743384-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,3-benzothiazole-6-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Phosgene Reaction

One of the primary methods for synthesizing 2-Amino-1,3-benzothiazole-6-carbonyl chloride is through the reaction of 2-aminobenzenethiol with phosgene. This method is notable for its efficiency and the purity of the resulting product.

- Reagents: 2-Aminobenzenethiol, phosgene (or its derivatives), dichloromethane as a solvent.

- Conditions: The reaction typically requires a base such as triethylamine to neutralize hydrogen chloride generated during the process.

- Yield: The yields can vary but are generally high due to the direct formation of the desired carbonyl chloride.

Reaction Scheme:

$$

\text{2-Aminobenzenethiol} + \text{Phosgene} \rightarrow \text{this compound}

$$

Alternative Synthetic Routes

Several alternative methods have been explored in the literature for synthesizing this compound, which may involve different starting materials or reaction conditions.

Reaction with Chloroacetyl Chloride

This method involves the use of chloroacetyl chloride in a reaction with 2-amino-1,3-benzothiazole.

- Reagents: Chloroacetyl chloride, 2-amino-1,3-benzothiazole.

- Conditions: The reaction is typically carried out in an organic solvent such as chloroform under reflux conditions.

- Yield: Yields can reach up to 90%, depending on the purity of reagents and reaction control.

Reaction Scheme:

$$

\text{2-Amino-1,3-benzothiazole} + \text{Chloroacetyl chloride} \rightarrow \text{this compound}

$$

Cyclization Method

This approach involves cyclization reactions where substituted anilines react with ammonium thiocyanate in the presence of bromine to form intermediates that can be further processed to yield 2-Amino-1,3-benzothiazole derivatives.

- Reagents: Substituted aniline, ammonium thiocyanate, bromine.

- Conditions: The mixture is cooled and stirred under controlled temperatures (0–10°C) during bromine addition.

- Yield: The overall yield from this multi-step synthesis can be variable but often results in high-purity intermediates suitable for further reactions.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of different preparation methods for this compound:

| Method | Key Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Phosgene Reaction | Phosgene, Triethylamine | Dichloromethane solvent | High (80–95) |

| Chloroacetyl Chloride | Chloroacetyl chloride | Reflux in chloroform | Up to 90 |

| Cyclization Method | Substituted aniline, Bromine | Controlled temperature | Variable |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,3-benzothiazole-6-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.

Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed.

Major Products Formed

Amides, Esters, and Thioesters: Formed through substitution reactions.

Nitro Derivatives and Amines: Formed through oxidation and reduction reactions.

Fused Heterocyclic Systems: Formed through cyclization reactions.

Scientific Research Applications

2-Amino-1,3-benzothiazole-6-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Employed in the development of fluorescent probes for biological imaging.

Medicine: Investigated for its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Amino-1,3-benzothiazole-6-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with DNA and RNA, leading to the disruption of cellular processes. The exact molecular pathways involved depend on the specific biological activity being investigated .

Comparison with Similar Compounds

The following sections provide a comparative analysis of 2-amino-1,3-benzothiazole-6-carbonyl chloride with structurally related compounds, focusing on functional group chemistry, reactivity, biological activity, and crystallographic data.

Structural and Functional Group Comparisons

Key structural analogs include:

2-Amino-6-methyl-1,3-benzothiazole

2-Amino-1,3-benzothiazole-6-carbaldehyde

Acylated 2-amino-1,3,4-thiadiazole derivatives

Table 1: Structural and Functional Group Comparison

Insights :

- The carbonyl chloride group in the target compound confers superior electrophilicity compared to the methyl or aldehyde analogs, enabling efficient cross-coupling reactions .

- The methyl-substituted derivative exhibits higher crystallinity due to non-polar interactions, as demonstrated in its co-crystal structure with decanedioic acid .

- The carbaldehyde analog is less stable under ambient conditions, requiring storage at low temperatures to prevent polymerization .

Table 2: Antifungal Activity of Related Compounds

| Compound Class | Inhibition Zone (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acylated thiadiazole derivatives | 12–28 | 4–32 | |

| This compound (derivatives) | Not reported | Inferred* | – |

*Derivatives of the target compound are hypothesized to exhibit comparable or superior activity due to enhanced electrophilicity and bioavailability.

Key Findings :

Biological Activity

2-Amino-1,3-benzothiazole-6-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and applications in various fields.

This compound is synthesized through the reaction of 2-aminobenzenethiol with phosgene or its derivatives. This synthesis allows for the formation of various derivatives that can exhibit different biological properties. The carbonyl chloride group in this compound is particularly reactive, enabling it to participate in nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thus blocking their activity.

- Nucleic Acid Interaction : It may also interact with DNA and RNA, disrupting cellular processes essential for proliferation and survival.

These mechanisms underpin its potential as an anti-cancer, anti-bacterial, and anti-inflammatory agent.

Biological Activities

The compound exhibits a wide range of biological activities:

- Antimicrobial Activity : Various studies have reported significant antibacterial and antifungal properties. For instance, derivatives of benzothiazole have shown effectiveness against strains like Staphylococcus aureus and Escherichia coli .

- Anti-cancer Properties : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial membrane potential .

- Anti-inflammatory Effects : Compounds derived from benzothiazoles have been noted for their ability to reduce inflammation through inhibition of pro-inflammatory cytokines .

Case Studies

- Anticancer Activity : A study demonstrated that a series of benzothiazole derivatives exhibited cytotoxic effects on various cancer cell lines. The synthesized compounds were tested for their ability to inhibit tumor growth in vitro and showed promising results with IC50 values indicating potent activity against breast cancer cells .

- Antimicrobial Efficacy : Another research effort focused on the synthesis of novel benzothiazole derivatives that were evaluated for their antimicrobial properties. These compounds displayed significant activity against multiple bacterial strains, suggesting their potential as new antibiotics .

- Anti-inflammatory Mechanism : In a recent study, researchers investigated the anti-inflammatory properties of benzothiazole derivatives in a mouse model. Results indicated a marked decrease in inflammatory markers following treatment with these compounds, highlighting their therapeutic potential in managing inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial | Anticancer | Anti-inflammatory |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 2-Amino-6-chlorobenzothiazole | Moderate | Moderate | No |

| 2-Amino-6-methylbenzothiazole | Yes | Yes | Moderate |

Q & A

Q. What are the optimized synthetic routes for 2-amino-1,3-benzothiazole-6-carbonyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of thiosemicarbazide intermediates with aromatic carboxylic acids in phosphorus oxychloride (POCl₃). For example, 6-chloro-2-aminobenzothiazole reacts with CS₂ and hydrazine to form thiosemicarbazide, which is then cyclized with substituted acids in POCl₃ . Key factors include:

- Temperature : Prolonged heating (1.5–2 hours) ensures complete cyclization.

- Solvent : Ethanol or methanol is used for intermediate purification.

- Stoichiometry : Excess POCl₃ (3–5 equivalents) drives carbonyl chloride formation. Yield optimization requires monitoring via TLC or HPLC to minimize side products like unreacted thiosemicarbazide.

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

- Elemental Analysis : Confirm %C, %H, %N, and %S alignment with theoretical values (e.g., C₈H₄ClN₂OSCl).

- Spectroscopy :

- IR : Peaks at ~1700–1750 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-Cl), and ~3350 cm⁻¹ (N-H) .

- ¹H NMR : Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm), with NH₂ protons as broad singlets (δ 5.5–6.0 ppm) .

Q. What are the stability considerations for storing this compound?

The compound is moisture-sensitive due to the reactive carbonyl chloride group. Storage recommendations include:

- Temperature : –20°C in airtight, argon-purged containers .

- Desiccants : Use silica gel or molecular sieves to prevent hydrolysis.

- Decomposition Monitoring : Regular NMR or FTIR checks for hydrolysis products (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How does the reactivity of this compound with nucleophiles inform derivatization strategies?

The carbonyl chloride group undergoes nucleophilic acyl substitution with amines, alcohols, and thiols. For example:

- Amine Reactions : Forms stable amide bonds (e.g., with 5-amino-3-methylpyrazole to yield fused heterocycles like pyrazolo[1,5-a]pyrimidin-5-one) .

- Alcohol Reactions : Produces ester derivatives under anhydrous conditions (e.g., with methanol in dry THF).

- Kinetic Studies : Reactivity is pH-dependent; basic conditions accelerate hydrolysis, while neutral/anhydrous conditions favor derivatization .

Q. What computational methods predict the electronic properties of this compound for structure-activity relationships (SAR)?

- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets to map HOMO-LUMO gaps and electrostatic potential surfaces .

- Molecular Docking : Simulate interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina to guide SAR studies .

- MD Simulations : Assess stability in aqueous vs. lipid environments (e.g., GROMACS with CHARMM36 force field) .

Q. How can contradictory spectral data for this compound be resolved?

Discrepancies in IR or NMR data may arise from:

- Tautomerism : The NH₂ group may exhibit keto-enol tautomerism, altering peak positions .

- Solvent Effects : DMSO-d₆ vs. CDCl₃ can shift NH₂ proton signals by 0.3–0.5 ppm .

- Impurity Interference : Hydrolysis products (e.g., carboxylic acids) introduce extraneous peaks. Use preparative HPLC or column chromatography for purification .

Q. What strategies mitigate toxicity risks during handling of this compound?

- PPE : Wear nitrile gloves, N95 masks, and chemical goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis .

- Waste Management : Hydrolyze residual compound with aqueous NaOH (1M) before disposal .

Methodological Tables

Q. Table 1. Key Spectral Data for this compound

| Technique | Characteristic Peaks | Reference |

|---|---|---|

| IR (KBr) | 1720 cm⁻¹ (C=O), 1255 cm⁻¹ (C-Cl), 3350 cm⁻¹ (N-H) | |

| ¹H NMR (DMSO-d₆) | δ 7.8–8.1 (aromatic H), δ 6.2 (NH₂, broad) | |

| XRD | Monoclinic P2₁/c, Z=4, θ=10–50° |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.